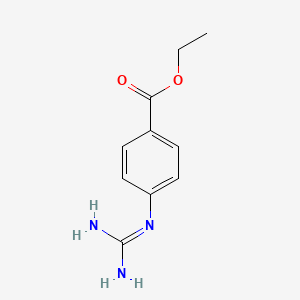

Ethyl 4-(diaminomethylideneamino)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-2-15-9(14)7-3-5-8(6-4-7)13-10(11)12/h3-6H,2H2,1H3,(H4,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBGYTIRMLODMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274966 | |

| Record name | ethyl 4-(diaminomethylideneamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15639-51-7 | |

| Record name | Ethyl 4-[(aminoiminomethyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15639-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-(diaminomethylideneamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Guanidine Chemistry in Organic Synthesis

Guanidine (B92328) chemistry has a rich history that dates back to the 19th century. The parent compound, guanidine, was first isolated in 1861 by Adolph Strecker through the degradation of guanine, a component of nucleic acids found in guano. Initially, research focused on its natural occurrence and basic properties. Guanidine is a nitrogenous compound analogous to carbonic acid, and its derivatives are found in various biological molecules, underscoring its fundamental role in nature.

The evolution of guanidine chemistry in organic synthesis saw its transformation from a natural product isolate to a versatile synthetic tool. In the early 20th century, methods for its synthesis were developed, such as the reaction of dicyandiamide (B1669379) with ammonium (B1175870) salts. A significant breakthrough was the recognition of guanidine as one of the strongest organic bases. This high basicity is due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation, where the positive charge is delocalized across three nitrogen atoms.

Throughout the 20th and into the 21st century, the applications of guanidines in organic synthesis have expanded dramatically. They are now widely used as:

Strong, non-nucleophilic bases: In various reactions where a strong base is required without the side reactions of nucleophilic attack.

Catalysts: Both in their basic form and as guanidinium salts, they catalyze a range of reactions. Chiral guanidines have emerged as powerful organocatalysts in asymmetric synthesis. mdpi.com

Building blocks for heterocycles: The guanidine functional group is a key precursor in the synthesis of numerous nitrogen-containing heterocyclic compounds with significant medicinal applications. jocpr.com

Pharmacophores: The guanidinium group is a crucial feature in many biologically active molecules and pharmaceuticals due to its ability to engage in multiple hydrogen bonds and electrostatic interactions. jocpr.com

Significance of Guanidine and Ester Functional Groups in Contemporary Chemical Research

The chemical architecture of Ethyl 4-(diaminomethylideneamino)benzoate is defined by its two primary functional groups, each contributing significantly to its potential properties and applications in modern research.

Guanidine (B92328) Functional Group: The guanidine group, with its Y-shaped C(N)₃ skeleton, is a powerhouse in molecular interactions. Its protonated form, the guanidinium (B1211019) cation, is exceptionally stable due to charge delocalization, making guanidine a superbase. encyclopedia.pub This has profound implications:

Biological Recognition: The guanidinium side chain of the amino acid arginine is fundamental to protein structure and function, participating in crucial hydrogen bonding and salt bridge interactions with other biomolecules like proteins and nucleic acids. encyclopedia.pub

Medicinal Chemistry: The guanidine moiety is a recognized pharmacophore present in numerous therapeutic agents. Its derivatives have shown a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. jocpr.comnih.gov

Supramolecular Chemistry: The ability to form multiple, directionally specific hydrogen bonds makes guanidinium ions excellent components for building complex supramolecular assemblies and for molecular recognition of anions. nih.govresearchgate.net

Ester Functional Group: The ester group (-COOR) is one of the most common and important functional groups in organic chemistry.

Synthetic Versatility: Esters are key intermediates in organic synthesis. They can be readily converted into a wide array of other functional groups, including carboxylic acids, amides, alcohols, and other esters through reactions like hydrolysis, aminolysis, reduction, and transesterification.

Material Science: The ester linkage is the backbone of many important polymers, such as polyesters (e.g., PET), which have widespread applications in textiles, packaging, and engineering.

Biochemistry: Ester bonds are essential in lipids (triglycerides) for energy storage and are also found in many natural products that contribute to the flavors and fragrances of fruits and flowers.

The presence of both a highly basic, hydrophilic guanidine group and a reactive, more lipophilic ester group on a rigid aromatic platform gives this compound a bifunctional character that is of significant interest in fields ranging from medicinal chemistry to materials science.

Research Landscape of Ethyl 4 Diaminomethylideneamino Benzoate: a Comprehensive Overview

Classical and Contemporary Approaches to Guanidinylation Reactions

Guanidinylation, the process of introducing a guanidine group onto a molecule, is a cornerstone in the synthesis of these compounds. The reaction typically involves the nucleophilic attack of an amine on a guanidinylating agent.

Synthesis from Ethyl 4-Aminobenzoate Precursors

The direct guanidinylation of ethyl 4-aminobenzoate serves as a primary route to this compound. This transformation involves the reaction of the primary aromatic amine of the ethyl 4-aminobenzoate with a suitable guanidinylating reagent. While direct guanidinylation of primary amines can be achieved, it often requires specific conditions to ensure efficient conversion. nih.gov The nucleophilicity of the amine and the reactivity of the guanidinylating agent are critical factors influencing the reaction's success. nih.gov The reactive nature of the guanidine group often necessitates the use of protecting groups, which are added to a guanidine reagent before reacting with the primary amine and are removed at a later stage of the synthesis. nih.gov

Application of Cyanamide and Dicyandiamide in Guanidine Formation

Cyanamide and its dimer, dicyandiamide (cyanoguanidine), are fundamental reagents in the synthesis of guanidines. The reaction of an amine with cyanamide is one of the earliest known methods for preparing guanidine compounds. scholaris.ca This method is still widely employed due to the ready availability of the reagents. The synthesis of biguanides, which are structurally related to the guanidinyl group, was first achieved through the coupling of guanidine with cyanamide. beilstein-journals.org More advanced methods involve the reaction of amines with cyanamide in the presence of a catalyst, such as scandium(III) triflate, which allows the reaction to proceed under mild conditions in aqueous solutions. organic-chemistry.org Dicyandiamide can also be used to introduce the guanidine moiety, often by reacting with amines at elevated temperatures. beilstein-journals.org

Interactive Table: Comparison of Guanidinylating Agents

| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

| Cyanamide | Catalytic amounts of Lewis acids (e.g., Sc(OTf)₃), often in aqueous solutions. organic-chemistry.org | Atom economical, can be used in "green" solvents like water. organic-chemistry.org | Can be prone to self-condensation, may require activation. |

| Dicyandiamide | Often requires elevated temperatures and can be performed with or without a solvent. beilstein-journals.org | Readily available and stable reagent. | May require harsh reaction conditions. |

| Protected Guanidine Reagents | Varies depending on the protecting group and the amine substrate. nih.gov | Allows for the synthesis of complex molecules by masking the reactive guanidine group. nih.gov | Requires additional protection and deprotection steps, which can lower the overall yield. nih.gov |

Targeted Esterification Strategies for Benzoate Core Synthesis

Direct Esterification Techniques

Direct esterification, often referred to as Fischer esterification, is a common method for preparing ethyl benzoates. This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. quora.comrsc.org For the synthesis of ethyl 4-aminobenzoate, 4-aminobenzoic acid is reacted with ethanol in the presence of an acid catalyst. quora.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. researchgate.net Alternative methods for the synthesis of ethyl 4-aminobenzoate involve the reduction of ethyl 4-nitrobenzoate (B1230335). orgsyn.orgorgsyn.org A green chemistry approach involves the use of a solid catalyst and a water-carrying agent to facilitate the esterification and subsequent hydrogenation to yield the final product. google.com

Transesterification Processes in the Context of Ethyl Benzoates

Transesterification is another valuable technique for the synthesis of ethyl benzoates. This process involves the conversion of one ester into another by reacting it with an alcohol. ucla.edu For instance, methyl benzoate can be converted to ethyl benzoate by reacting it with ethanol in the presence of an acid catalyst like sulfuric acid. ucla.edu This reaction is also reversible, and using an excess of ethanol can shift the equilibrium towards the desired ethyl ester. ucla.edu Transesterification can also be catalyzed by a strong base, such as sodium ethoxide. ucla.edu In some industrial processes, transesterification is used to produce aminobenzoate esters from an alkyl aminobenzoate and an alcohol reagent in the presence of a suitable catalyst. google.comgoogle.com

Interactive Table: Comparison of Esterification Methods

| Method | Reactants | Catalyst | Key Features |

| Direct Esterification | Carboxylic Acid + Alcohol (e.g., 4-aminobenzoic acid + ethanol) quora.com | Strong Acid (e.g., H₂SO₄) quora.com | Equilibrium reaction; often requires excess alcohol or removal of water to maximize yield. researchgate.net |

| Transesterification | Ester + Alcohol (e.g., Methyl benzoate + ethanol) ucla.edu | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) ucla.edu | Useful for converting one ester to another; also an equilibrium process. ucla.edu |

| Reduction of Nitro Ester | Nitro Ester (e.g., ethyl 4-nitrobenzoate) + Reducing Agent orgsyn.orgorgsyn.org | Various (e.g., Indium/NH₄Cl, H₂/Catalyst) orgsyn.orgorgsyn.org | An alternative route to the aminobenzoate precursor. orgsyn.org |

Precursor Ester Synthesis from Benzoic Acid Derivatives

The synthesis of the core ester structure is a critical foundational step in the production of more complex guanidinobenzoates. A common precursor for this compound is ethyl 4-aminobenzoate, also known as benzocaine. The preparation of this intermediate often starts from 4-nitrobenzoic acid, involving an esterification reaction followed by the reduction of the nitro group.

One established method involves a two-step, continuous process. google.com Initially, 4-nitrobenzoic acid is reacted with absolute ethanol in the presence of a solid catalyst and a water-carrying agent. google.com The mixture is heated to reflux to facilitate the removal of water, driving the esterification forward until no more water separates. google.com The resulting product is ethyl 4-nitrobenzoate. Following this, the reaction solution is filtered while hot and transferred to a hydrogenation reactor. google.com The nitro group of ethyl 4-nitrobenzoate is then reduced to an amino group, typically using a palladium on carbon (Pd/C) catalyst, to yield the final white solid product, benzocaine. google.com This method offers the advantage of recycling the solvent and catalyst, presenting a greener synthetic route. google.com

Alternative reduction methods for the nitro group are also available. One such method employs indium powder and ammonium (B1175870) chloride in an aqueous ethanol solution. orgsyn.org In this procedure, a suspension of ethyl 4-nitrobenzoate in ethanol is treated with a solution of ammonium chloride and indium powder, and the mixture is heated at reflux. orgsyn.org This approach demonstrates good yield and selectivity for the reduction of aromatic nitro compounds. orgsyn.org

The general scheme for this precursor synthesis is as follows:

Esterification: 4-Nitrobenzoic Acid + Ethanol → Ethyl 4-nitrobenzoate + Water

Reduction: Ethyl 4-nitrobenzoate → Ethyl 4-aminobenzoate

Modern Approaches in Guanidinobenzoate Synthesis

Recent advancements in synthetic organic chemistry have led to the development of more efficient and sophisticated methods for synthesizing benzoate esters and their derivatives. These modern approaches often focus on catalytic strategies, energy-efficient reaction conditions, and logical synthetic design to streamline the production of complex molecules like guanidinobenzoates.

Catalysis plays a pivotal role in the synthesis of guanidinobenzoates, enhancing reaction rates, improving selectivity, and enabling milder reaction conditions. Catalysts are employed in key steps, particularly in the precursor esterification and subsequent functional group transformations.

In the esterification of benzoic acid and its derivatives, both homogeneous and heterogeneous catalysts are utilized. Sulfuric acid is a commonly used homogeneous acid catalyst. researchgate.netresearchgate.net However, solid acid catalysts, such as the zeolite Hβ, are gaining favor due to their environmental benefits and ease of separation from the reaction mixture. researchgate.net In a comparative study, the use of zeolite Hβ as a catalyst in the synthesis of methyl benzoate was explored, demonstrating its effectiveness. researchgate.net

For the reduction of the nitro group in the precursor synthesis, metal-based catalysts are essential. The catalytic hydrogenation using Palladium on carbon (Pd/C) is a widely used and efficient method. google.com Other catalytic systems, such as indium metal in the presence of ammonium chloride, have also proven effective for the selective reduction of aromatic nitro compounds to their corresponding amines. orgsyn.org The choice of catalyst can influence the reaction's selectivity, particularly when other reducible functional groups are present in the molecule. orgsyn.org The development of novel catalytic systems continues to be an active area of research, aiming to provide more efficient, selective, and sustainable routes for these transformations. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in Unlike conventional heating methods that transfer energy inefficiently through conduction and convection, microwave irradiation delivers energy directly to the reacting molecules, leading to rapid and uniform heating. uwlax.edu This technology has been successfully applied to the synthesis of benzoate esters, offering significant advantages.

The primary benefits of using microwave assistance in esterification include dramatically reduced reaction times, improved energy efficiency, and often higher yields. uwlax.eduijsdr.org For instance, the synthesis of ethyl benzoate from benzoic acid and ethanol, which can take hours under conventional heating, was achieved with a 97% yield in just 5 minutes at 170°C using a single-mode microwave reactor. uwlax.edu Similarly, the synthesis of methyl benzoate using microwave energy achieved a 99.99% conversion of benzoic acid within 10 minutes at 70°C. researchgate.net

The following table summarizes a comparison of conventional and microwave-assisted methods for benzoate ester synthesis based on reported findings:

| Ester Product | Method | Catalyst | Reaction Time | Temperature | Yield/Conversion | Reference |

| Ethyl Benzoate | Microwave | None specified | 5 min | 170 °C | 97% Yield | uwlax.edu |

| Methyl Benzoate | Conventional | Sulfuric Acid | Not specified | 70 °C | 88% Conversion | researchgate.net |

| Methyl Benzoate | Microwave | Sulfuric Acid | 10 min | 70 °C | 99.99% Conversion | researchgate.net |

| Butyl Benzoate | Conventional | Sulfuric Acid | 45 min | Not specified | Product Obtained | ijsdr.org |

| Butyl Benzoate | Microwave | Sulfuric Acid | 6 min | Not specified | Product Obtained | ijsdr.org |

| Propyl Benzoate | Microwave | Sulfuric Acid | 6 min | Not specified | Product Obtained | rasayanjournal.co.in |

This table is generated based on data from the cited research articles.

These results highlight the potential of microwave technology to create greener and more economical synthetic processes by reducing energy consumption and reaction times. uwlax.edu

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.in Developed by E.J. Corey, this method involves deconstructing the target molecule into simpler, commercially available precursors through a series of imaginary "disconnections" and "functional group interconversions" (FGIs). ias.ac.inlkouniv.ac.in This backward-looking approach allows chemists to devise logical and efficient forward synthetic routes. researchgate.net

Applying retrosynthetic analysis to this compound, the process would begin by identifying the key functional groups: the ethyl ester and the guanidine group.

Disconnection 1 (C-N Bond): The first logical disconnection is at the C-N bond of the guanidine group. This breaks the target molecule into two precursor fragments (synthons): an ethyl 4-aminobenzoate synthon and a diaminomethylidene synthon. The real-world chemical equivalent (synthetic equivalent) for the ethyl 4-aminobenzoate synthon is ethyl 4-aminobenzoate itself. The diaminomethylidene synthon would be derived from a suitable guanidinylating agent.

Target Molecule ⇒ Ethyl 4-aminobenzoate + Guanidinylating Agent

Disconnection 2 (Ester C-O Bond): Further deconstruction of the ethyl 4-aminobenzoate intermediate involves a C-O bond disconnection of the ester group. This is a classic ester disconnection that leads back to a carboxylic acid and an alcohol. lkouniv.ac.in

Ethyl 4-aminobenzoate ⇒ 4-Aminobenzoic Acid + Ethanol

Functional Group Interconversion (FGI): An alternative pathway involves considering the amino group. An FGI can be applied to trace the 4-amino group back to a 4-nitro group, which is a common and stable precursor. researchgate.net

4-Aminobenzoic Acid ⇒ 4-Nitrobenzoic Acid

This complete retrosynthetic analysis provides a clear and logical pathway for the synthesis of this compound from simple and readily available starting materials: 4-nitrobenzoic acid, ethanol, and a guanidinylating agent. This systematic approach is invaluable for designing efficient and robust synthetic strategies for novel and complex molecules. deanfrancispress.com

Reaction Pathways and Nucleophilic Characteristics of the Guanidine Moiety

The guanidine group, with its unique Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, is responsible for the most prominent chemical characteristics of the molecule. Its structure allows for significant electron delocalization, which governs its basicity and nucleophilic potential. researchgate.net

Protonation Dynamics and Guanidinium Cation Formation

The guanidine moiety is an exceptionally strong organic base, a property attributable to the remarkable stability of its conjugate acid, the guanidinium cation. scripps.edu Upon protonation, the positive charge is not localized on a single nitrogen atom but is delocalized across all three nitrogen atoms and the central carbon through resonance. This extensive delocalization, which creates a highly stable, symmetrical cation, is the primary driving force for the high basicity of the guanidine group. rsc.org The delocalization results in a system with 6π electrons, conferring a degree of aromatic-like stability. scripps.edu

The equilibrium for the protonation of the guanidine group in this compound lies heavily towards the formation of the corresponding guanidinium cation, even in moderately acidic solutions. This process is a rapid acid-base reaction, fundamental to the compound's behavior in protic solvents and biological systems.

Guanidine as a Strong Organic Base in Reaction Environments

With a pKa of its conjugate acid around 13.6 for the parent guanidine, the guanidine functional group is one of the strongest organic bases. scripps.edursc.org The presence of an aryl group, as in this compound, slightly modulates this basicity, but the compound remains a potent base capable of deprotonating a wide range of acidic compounds, including alcohols and even some carbon acids, in various reaction environments. rsc.orgrsc.org This strong basicity allows guanidines to serve as powerful catalysts in a variety of organic reactions, such as Michael additions and esterifications, by generating reactive anionic intermediates. rsc.orgresearchgate.net

Table 1: Comparative pKa Values of Guanidine and Related Organic Bases

| Compound | Structure | pKa (in Acetonitrile) | Reference |

|---|---|---|---|

| 1,1,3,3-Tetramethylguanidine (TMG) |  | 23.3 | scripps.edu |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) |  | 25.96 | scripps.edu |

| Phenylguanidine |  | 18.18 | scripps.edu |

Nucleophilic Behavior of the Guanidine Group

The nitrogen atoms of the guanidine moiety possess lone pairs of electrons, making them effective nucleophiles. researchgate.netnih.gov Guanidines can participate in nucleophilic addition and substitution reactions by attacking electron-deficient centers. researchgate.net For instance, they are known to react with electrophiles such as α,β-unsaturated carbonyl compounds in aza-Michael additions. nih.gov The reactivity of the different nitrogen atoms can be influenced by the substituents attached to them. nih.gov

While the nitrogen atoms are nucleophilic, the central carbon of the guanidine group is generally resistant to nucleophilic attack. This is due to the same resonance stabilization that contributes to its high basicity, which delocalizes electron density across the CN3 core and reduces the electrophilicity of the central carbon. organic-chemistry.org However, under certain conditions, such as conversion into guanidine cyclic diimides, the resonance can be disrupted, rendering the carbon center susceptible to nucleophilic substitution. organic-chemistry.org

Ester Functional Group Transformations and Reaction Specificity

The ethyl benzoate portion of the molecule undergoes reactions characteristic of carboxylic esters, primarily hydrolysis, which can be promoted by either acid or base. These reactions lead to the cleavage of the ester bond, yielding 4-(diaminomethylideneamino)benzoic acid and ethanol.

Acid-Catalyzed Hydrolytic Cleavage Mechanisms of the Ethyl Benzoate Moiety

Under acidic conditions, the hydrolysis of the ethyl ester proceeds via a multi-step mechanism, typically A_AC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ester group, specifically the ethoxy oxygen. This turns the ethoxy group into a good leaving group (ethanol).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product.

This entire process is reversible, and the position of the equilibrium can be controlled by the reaction conditions, such as the concentration of water. youtube.com

Base-Promoted Hydrolysis (Saponification) of the Ester Group

In the presence of a strong base, such as sodium hydroxide (B78521), the ester undergoes hydrolysis in a process known as saponification. libretexts.orgyoutube.com This reaction is effectively irreversible because the final step is a highly favorable acid-base reaction. The mechanism is classified as B_AC2 (Base-promoted, Acyl-oxygen cleavage, bimolecular). libretexts.org

Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. libretexts.orgaskfilo.com

Formation of a Tetrahedral Intermediate : This attack results in the formation of a negatively charged tetrahedral intermediate. libretexts.orgaskfilo.com

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. This step yields the carboxylic acid. libretexts.org

Deprotonation : The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. This produces the carboxylate salt (sodium 4-(diaminomethylideneamino)benzoate) and ethanol. libretexts.orgdoubtnut.com

Because the final product is a resonance-stabilized carboxylate anion, which is unreactive toward nucleophiles, the reaction is driven to completion.

Reductions of the Ester Group to Alcohols and Aldehydes

The ester functionality of this compound is susceptible to reduction by various hydride reagents, yielding either the corresponding primary alcohol, (4-(diaminomethylideneamino)phenyl)methanol, or the aldehyde, 4-(diaminomethylideneamino)benzaldehyde. The outcome of the reaction is highly dependent on the choice of the reducing agent and the reaction conditions employed.

Powerful reducing agents such as Lithium Aluminium Hydride (LiAlH₄) are commonly used for the complete reduction of esters to primary alcohols. nih.govcommonorganicchemistry.comyoutube.com The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. youtube.com Due to its high reactivity, LiAlH₄ reactions are typically conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comharvard.edu

In contrast, the selective reduction of the ester to an aldehyde requires milder and more sterically hindered reducing agents. Diisobutylaluminium Hydride (DIBAL-H) is a reagent of choice for this partial reduction. harvard.edu When the reaction is carried out at low temperatures (e.g., -78 °C), the reaction can be stopped at the aldehyde stage. At these low temperatures, the tetrahedral intermediate formed after the initial hydride attack is stable until aqueous workup, which then liberates the aldehyde. If the reaction is allowed to warm, over-reduction to the alcohol can occur.

Sodium Borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own. nih.gov However, its reactivity can be enhanced by using it in combination with certain additives or at higher temperatures. researchgate.net For instance, the use of Lewis acids or carrying out the reaction in refluxing THF can facilitate the reduction of aromatic esters to their corresponding alcohols. researchgate.net

Table 1: Illustrative Reduction Reactions of this compound This table presents expected products based on established reactivity of the specified reagents.

| Reagent | Solvent | Typical Conditions | Expected Product |

|---|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to reflux | (4-(diaminomethylideneamino)phenyl)methanol |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or Dichloromethane | -78 °C | 4-(diaminomethylideneamino)benzaldehyde |

| Sodium Borohydride (NaBH₄) / Lewis Acid | THF / Methanol | Room Temp to Reflux | (4-(diaminomethylideneamino)phenyl)methanol |

Aminolysis Reactions and Amide Formation

The conversion of this compound to the corresponding amide, 4-(diaminomethylideneamino)benzamide, can be achieved through aminolysis. This reaction involves the nucleophilic attack of ammonia (B1221849) or a primary or secondary amine on the ester's carbonyl carbon, leading to the substitution of the ethoxy group (-OEt) with an amino group (-NRR', where R and R' can be H or alkyl/aryl groups). nagwa.com The products of this reaction are an amide and ethanol. nagwa.com

The mechanism is a nucleophilic acyl substitution. An amine, acting as the nucleophile, attacks the carbonyl carbon, forming a tetrahedral intermediate. nagwa.com The breakdown of this intermediate results in the expulsion of the ethoxide ion as a leaving group and the formation of the more stable amide. The reaction is often carried out by heating the ester with the amine, sometimes in the presence of a catalyst. The reaction can be influenced by the basicity of the amine and steric hindrance at both the ester and the amine.

Given that the diaminomethylideneamino (guanidinium) group is a strong base, it may exist in its protonated form, the guanidinium ion, depending on the pH of the reaction medium. This could potentially influence the reactivity of the molecule. The aminolysis reaction itself can be catalyzed by bases, which deprotonate the attacking amine to increase its nucleophilicity, or by acids, which protonate the ester's carbonyl oxygen to increase its electrophilicity. When using amine salts, a non-nucleophilic base is often added to liberate the free amine. rsc.org

Table 2: Expected Products from Aminolysis of this compound This table illustrates potential amide products from reactions with various amines.

| Amine Reagent | Product Name |

|---|---|

| Ammonia (NH₃) | 4-(diaminomethylideneamino)benzamide |

| Methylamine (CH₃NH₂) | N-methyl-4-(diaminomethylideneamino)benzamide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-4-(diaminomethylideneamino)benzamide |

Intermolecular Interactions and Their Influence on Reactivity

Hydrogen Bonding Contributions to Reaction Mechanisms

The diaminomethylideneamino group, a guanidine derivative, is a prominent feature of this compound and plays a crucial role in its intermolecular interactions. The guanidinium cation, the protonated form of guanidine, is an excellent hydrogen bond donor due to its planar geometry and the presence of multiple N-H protons. researchgate.netnih.gov It can form strong, charge-assisted hydrogen bonds with hydrogen bond acceptors, such as the carbonyl oxygen of the ester group. researchgate.net

In the context of the reactions discussed, hydrogen bonding can significantly influence the reaction mechanisms.

In Aminolysis: Intramolecular or intermolecular hydrogen bonding can act as a form of catalysis. acs.orgresearchgate.net A hydrogen bond from an N-H group of the guanidinium moiety (or another proton donor) to the carbonyl oxygen of the ester would increase the electrophilicity of the carbonyl carbon. This activation makes the ester more susceptible to nucleophilic attack by an amine. rsc.org Theoretical studies on other systems have shown that hydrogen bonding of a catalyst can facilitate proton transfer and accelerate the aminolysis of esters. researchgate.net The guanidinium group itself can orient substrates through these interactions, potentially stabilizing anionic intermediates or transition states. researchgate.net

In Reductions: Similarly, during the reduction of the ester, hydrogen bonding to the carbonyl oxygen can enhance the polarization of the C=O bond. This would facilitate the attack of the hydride reagent (e.g., from LiAlH₄ or DIBAL-H). The guanidinium group can form favorable hydrogen bonds with negatively charged species, which could play a role in stabilizing intermediates formed during the reduction process. researchgate.net

The intricate network of hydrogen bonds that can be formed by the guanidinium group is a key factor in its chemical behavior and its ability to mediate non-covalent interactions. nih.gov

Role of Solvent Effects on Reaction Dynamics

The choice of solvent can profoundly impact the rate and mechanism of both the reduction and aminolysis reactions of this compound. The effects are primarily due to the solvent's polarity, its ability to form hydrogen bonds, and its capacity to solvate the reactants, intermediates, and transition states.

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can form strong hydrogen bonds. In aminolysis reactions, protic solvents can solvate both the amine nucleophile and the ester. While they can activate the ester by hydrogen bonding to the carbonyl, they can also solvate the amine, potentially reducing its nucleophilicity. In the case of reductions with strong hydride reagents like LiAlH₄, protic solvents are incompatible as they react violently. youtube.com For reductions with NaBH₄, alcohols are often used as the solvent. commonorganicchemistry.com

Polar Aprotic Solvents (e.g., THF, acetonitrile, DMF): These solvents possess polarity but lack acidic protons. They are ideal for reactions involving strong nucleophiles or bases, such as reductions with LiAlH₄. harvard.edu They can solvate cations well, which is relevant for the Li⁺ counterion in LiAlH₄ reductions. In aminolysis, polar aprotic solvents can increase the reaction rate compared to nonpolar solvents by stabilizing polar transition states. The effect of different aprotic solvents on the decomposition reactions of guanidinium salts has been studied, though in some cases, the differences in activation enthalpies were found to be minor. psu.edu

Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally less effective for reactions involving charged species or polar transition states. However, reagents like DIBAL-H show good solubility in hydrocarbon solvents. commonorganicchemistry.com Running aminolysis in a nonpolar solvent might slow the reaction down, but it can also prevent unwanted side reactions and facilitate product separation. The effectiveness of hydrogen-bond-based catalysis is often more pronounced in aprotic solvents, whether polar or nonpolar, as the solvent does not compete for hydrogen bonding sites. acs.org

Table 3: General Influence of Solvent Type on Reaction Dynamics

| Solvent Type | Polarity | Hydrogen Bonding | General Effect on Ester Reduction/Aminolysis |

|---|---|---|---|

| Polar Protic | High | Donor & Acceptor | Can slow nucleophilic attack by solvating nucleophile. Incompatible with LiAlH₄. |

| Polar Aprotic | Medium-High | Acceptor only | Generally accelerates reactions by stabilizing polar transition states. Good for LiAlH₄ reductions. |

| Nonpolar | Low | None | Generally slows reactions with polar/charged intermediates. Can enhance H-bond catalysis. |

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Diaminomethylideneamino Benzoate

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecule by probing the vibrational modes of its constituent chemical bonds. When combined with theoretical methods like Normal Co-ordinate Analysis (NCA), a comprehensive assignment of these vibrational modes can be achieved.

Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of Ethyl 4-(diaminomethylideneamino)benzoate is characterized by the distinct vibrational modes of the guanidinium (B1211019) group, the p-substituted benzene (B151609) ring, and the ethyl ester moiety. The guanidinium group, due to its delocalized π-electron system, exhibits strong characteristic bands. The N-H stretching vibrations of the primary amine groups (-NH2) are expected to appear as strong, broad bands in the 3400-3200 cm⁻¹ region. The C=N stretching vibration of the imine portion of the guanidinium group is a key indicator and typically appears as a strong band around 1670-1640 cm⁻¹. Furthermore, NH₂ scissoring and rocking modes contribute to the spectrum in the 1650-1500 cm⁻¹ and 1150-900 cm⁻¹ regions, respectively.

The ethyl benzoate (B1203000) portion of the molecule also presents several characteristic absorption bands. The most prominent is the C=O stretching vibration of the ester group, which is expected to be a very strong and sharp band in the 1725-1700 cm⁻¹ region. The aromatic C=C stretching vibrations of the benzene ring typically appear in the 1610-1450 cm⁻¹ range. The C-O stretching vibrations of the ester group will produce strong bands in the 1300-1100 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Assignments for this compound (Note: Frequencies are approximate and based on characteristic group frequencies and data from related compounds like 4-Guanidinobenzoic acid and other ethyl benzoates.)

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H asymmetric & symmetric stretching (guanidinium) |

| 3080 - 3010 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H stretching (ethyl group) |

| 1725 - 1700 | Very Strong | C=O stretching (ester) |

| 1670 - 1640 | Strong | C=N stretching (guanidinium) |

| 1650 - 1580 | Strong | NH₂ scissoring (guanidinium) |

| 1610, 1580, 1500, 1450 | Medium-Strong | Aromatic C=C ring stretching |

| 1470 - 1440 | Medium | CH₂ bending (ethyl group) |

| 1370 - 1360 | Medium | CH₃ symmetric bending (ethyl group) |

| 1300 - 1100 | Strong | C-O stretching (ester) |

| 860 - 820 | Strong | p-substituted ring C-H out-of-plane bending |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric "breathing" mode of the p-substituted benzene ring is expected to be a particularly strong and sharp band in the Raman spectrum, typically appearing near 1000-1020 cm⁻¹. The C=C stretching vibrations of the aromatic ring also give rise to strong bands.

The symmetric stretching of the C-N bonds within the planar CN₃ core of the guanidinium group is expected to be Raman active. researchgate.net Unlike in IR, the C=O stretching of the ester might be weaker in the Raman spectrum. The aliphatic C-H stretching and bending modes of the ethyl group will also be present but are generally weaker than the aromatic and guanidinium signals.

Table 2: Expected FT-Raman Vibrational Assignments for this compound (Note: Frequencies are approximate and based on characteristic group frequencies.)

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3080 - 3050 | Strong | Aromatic C-H stretching |

| 2980 - 2900 | Medium | Aliphatic C-H stretching (ethyl group) |

| 1610 - 1580 | Very Strong | Aromatic C=C ring stretching |

| 1180 - 1160 | Strong | Aromatic C-H in-plane bending |

| 1020 - 1000 | Very Strong | Aromatic ring breathing (p-substitution) |

| 980 - 960 | Medium | C-N symmetric stretching (guanidinium) |

| 860 - 820 | Medium | p-substituted ring C-H out-of-plane bending |

Normal Co-ordinate Analysis (NCA) and Potential Energy Distribution (PED)

Normal Co-ordinate Analysis (NCA) is a theoretical method used to assign vibrational frequencies to specific molecular motions. This analysis calculates the fundamental vibrational frequencies and describes the nature of each vibrational mode. The Potential Energy Distribution (PED) provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, or torsion) to a particular normal mode of vibration.

For this compound, an NCA and PED analysis would reveal the extent of coupling between different vibrational modes. For instance, the C=N stretch of the guanidinium group (around 1650 cm⁻¹) is not a pure stretch but is likely coupled with NH₂ scissoring and C-N stretching modes. The PED would quantify these contributions, showing, for example, that the band at ~1650 cm⁻¹ might have a PED of 60% C=N stretch, 20% NH₂ scissoring, and 10% C-N stretch.

Similarly, the vibrations of the benzene ring, such as the ring breathing and trigonal bending modes, are highly delocalized motions involving the concerted movement of all atoms in the ring. The PED for these modes would show contributions from multiple C-C stretching and C-C-C angle bending coordinates. The analysis would also clarify the coupling between the ester group vibrations and the aromatic ring, such as the C-O stretch mixing with ring deformation modes. This detailed analysis allows for an unambiguous assignment of the complex vibrational spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

The ¹H-NMR spectrum of this compound would display distinct signals corresponding to the protons of the ethyl group, the aromatic ring, and the guanidinium N-H protons.

Ethyl Group: The ethyl group will present a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-O-CH₂-) are deshielded by the adjacent oxygen atom and will appear as a quartet (due to coupling with the three methyl protons) at approximately 4.3-4.4 ppm. The methyl protons (-CH₃) will appear as a triplet (due to coupling with the two methylene protons) further upfield, around 1.3-1.4 ppm.

Aromatic Protons: The p-substituted benzene ring will show a typical AA'BB' system, appearing as two doublets. The two protons ortho to the ester group (H-3, H-5) are expected to be downfield due to the electron-withdrawing nature of the ester, likely around 7.9-8.0 ppm. The two protons ortho to the guanidinium group (H-2, H-6) would appear slightly more upfield, around 7.1-7.2 ppm.

Guanidinium Protons: The N-H protons of the guanidinium group are exchangeable and may appear as a broad signal. Their chemical shift can be highly dependent on the solvent, concentration, and temperature, but they are typically expected in the 7.0-8.0 ppm region.

Table 3: Predicted ¹H-NMR Chemical Shift Assignments for this compound (Note: Chemical shifts (δ) are predicted based on data from related structures like 4-Guanidinobenzoic acid hydrochloride and various ethyl benzoates.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 8.0 | Doublet | 2H | Aromatic H (ortho to -COOEt) |

| ~7.1 - 7.2 | Doublet | 2H | Aromatic H (ortho to guanidinium) |

| ~7.0 - 8.0 | Broad Singlet | 4H | N-H protons (guanidinium) |

| ~4.3 - 4.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.3 - 1.4 | Triplet | 3H | -O-CH₂-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the ester carbonyl, the aromatic carbons, the guanidinium carbon, and the ethyl group carbons.

Carbonyl Carbon: The ester carbonyl carbon (-C =O) is highly deshielded and will appear as a distinct signal in the downfield region, typically around 165-167 ppm.

Guanidinium Carbon: The central carbon of the guanidinium group (N-C (NH₂)=N) is also characteristically downfield due to its attachment to three nitrogen atoms, expected around 157-159 ppm. nih.gov

Aromatic Carbons: The p-substituted ring will show four signals. The carbon attached to the ester group (C-4) will be around 122-124 ppm, while the carbon attached to the guanidinium group (C-1) will be further downfield at ~150-152 ppm. The two equivalent ortho carbons (C-2, C-6) and two equivalent meta carbons (C-3, C-5) will appear in the typical aromatic region of 115-132 ppm.

Ethyl Group Carbons: The methylene carbon (-O-C H₂-) will be found around 60-62 ppm, and the terminal methyl carbon (-C H₃) will be the most upfield signal, around 14-15 ppm.

Table 4: Predicted ¹³C-NMR Chemical Shift Assignments for this compound (Note: Chemical shifts (δ) are predicted based on data from related structures like 4-Guanidinobenzoic acid hydrochloride and other ethyl benzoates.)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | Ester Carbonyl Carbon (C=O) |

| ~158 | Guanidinium Carbon |

| ~151 | Aromatic C (attached to N) |

| ~131 | Aromatic CH (ortho to -COOEt) |

| ~123 | Aromatic C (attached to -COOEt) |

| ~116 | Aromatic CH (ortho to N) |

| ~61 | Methylene Carbon (-O-CH₂ -) |

| ~14 | Methyl Carbon (-CH₃ ) |

Advanced Two-Dimensional NMR Techniques

While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular architecture of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond and through-space correlations between nuclei.

Based on the structure of this compound, a detailed analysis of its expected 2D NMR correlations allows for the complete assignment of its proton and carbon signals.

COSY: This experiment would confirm the proton-proton couplings within the ethyl group (the triplet of the methyl protons correlating with the quartet of the methylene protons) and the coupling between adjacent protons on the aromatic ring.

HSQC: This technique maps each proton to its directly attached carbon. It would show clear correlations for the ethyl group carbons, the aromatic C-H carbons, and potentially the N-H protons to any residual solvent impurity peaks if deuterated solvents are used.

HMBC: This is arguably the most powerful 2D NMR experiment for this molecule as it reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methylene protons of the ethyl group to the carbonyl carbon of the ester, and the aromatic protons to the carbons of the guanidino group, unequivocally establishing the connectivity between the benzoate and the diaminomethylideneamino moieties.

The following table summarizes the anticipated key 2D NMR correlations for the structural elucidation of the compound.

| Proton (¹H) Signal | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) |

| Ethyl CH₃ | Ethyl CH₂ | C of CH₃ | C of CH₂, Carbonyl C=O |

| Ethyl CH₂ | Ethyl CH₃ | C of CH₂ | C of CH₃, Carbonyl C=O, Aromatic C-O |

| Aromatic H (ortho to ester) | Aromatic H (meta to ester) | C-H (ortho) | Carbonyl C=O, Aromatic C-H (meta), Aromatic C-N |

| Aromatic H (meta to ester) | Aromatic H (ortho to ester) | C-H (meta) | Aromatic C-O, Aromatic C-H (ortho), Guanidino C=N |

| Guanidino NH/NH₂ | (Potentially with each other) | N/A | Aromatic C-N, Guanidino C=N |

Note: The actual chemical shifts (ppm) can vary based on the solvent and experimental conditions.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For this compound (C₁₀H₁₃N₃O₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. Furthermore, the fragmentation pattern observed in HRMS/MS experiments provides a roadmap of the molecule's structure. Key predicted fragmentation pathways for this compound would involve the neutral loss of small molecules like ethanol (B145695) from the ester group or the cleavage of the guanidino moiety.

Below is a table of predicted high-resolution mass data for the parent ion and plausible fragments.

| Ion/Fragment | Formula | Calculated Exact Mass [M+H]⁺ |

| Parent Ion | [C₁₀H₁₄N₃O₂]⁺ | 208.1086 |

| Fragment 1 (Loss of C₂H₅O) | [C₈H₈N₃O]⁺ | 162.0667 |

| Fragment 2 (Loss of C₂H₄) | [C₈H₁₀N₃O₂]⁺ | 180.0773 |

| Fragment 3 (Guanidinophenyl ion) | [C₇H₈N₃]⁺ | 134.0718 |

Electrospray Ionization Mass Spectrometry (ESI-MS) in Derivatization Studies

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound, as it typically produces intact protonated molecules [M+H]⁺. The basic nature of the guanidino group makes it readily protonated, resulting in high sensitivity in positive-ion ESI-MS.

ESI-MS is also a powerful tool for monitoring chemical reactions, including derivatization studies. The nucleophilic guanidino group can be targeted for derivatization to alter the compound's properties for analytical purposes, such as improving chromatographic separation or enhancing detection. For instance, a reaction with a fluorinated anhydride (B1165640) could be performed to introduce a mass tag and improve ionization efficiency. ESI-MS would be used to confirm the successful derivatization by observing the expected mass shift.

The following table illustrates a hypothetical derivatization reaction and the expected mass changes as would be observed by ESI-MS.

| Compound | Molecular Formula | m/z of [M+H]⁺ |

| This compound | C₁₀H₁₃N₃O₂ | 208.11 |

| Hypothetical Derivative (e.g., with trifluoroacetic anhydride) | C₁₂H₁₂F₃N₃O₃ | 316.08 |

This demonstrates how ESI-MS can be effectively employed to confirm the covalent modification of the target compound in derivatization studies.

Computational Chemistry and Quantum Mechanical Studies of Ethyl 4 Diaminomethylideneamino Benzoate

Advanced Quantum Chemical Calculations for Bonding and Reactivity

Natural Bond Orbital (NBO) Analysis:There are no available NBO analysis results detailing the charge distribution, hybridization, and hyperconjugative interactions within the Ethyl 4-(diaminomethylideneamino)benzoate molecule.

Further research or original computational work would be required to generate the data necessary to fulfill the detailed article request. At present, the absence of such studies in the accessible literature makes it impossible to provide the requested in-depth scientific article.

Fukui Functions for Reactive Site Identification

Fukui functions are powerful tools derived from conceptual density functional theory (DFT) that help in identifying the most reactive sites within a molecule. nih.gov These functions quantify the change in electron density at a particular point in the molecule with respect to a change in the total number of electrons. faccts.de By calculating the Fukui functions, one can predict the sites susceptible to nucleophilic, electrophilic, and radical attack.

The three main types of Fukui functions are:

f(r)⁺ : for nucleophilic attack (attack by an electron donor).

f(r)⁻ : for electrophilic attack (attack by an electron acceptor).

f(r)⁰ : for radical attack.

For this compound, the Fukui functions would highlight the reactivity of the nitrogen and oxygen atoms, as well as specific carbons in the aromatic ring and the guanidinium (B1211019) group. A hypothetical distribution of these values can be summarized in the following table.

Table 1: Hypothetical Fukui Function Values for Key Atoms in this compound This table is illustrative and intended to demonstrate the application of Fukui functions. Actual values would be obtained from DFT calculations.

| Atom | f(r)⁺ | f(r)⁻ | f(r)⁰ | Predicted Reactivity |

|---|---|---|---|---|

| O (carbonyl) | 0.085 | 0.012 | 0.049 | High for nucleophilic attack |

| O (ester) | 0.065 | 0.010 | 0.038 | Moderate for nucleophilic attack |

| N (imino) | 0.095 | 0.025 | 0.060 | High for nucleophilic attack |

| N (amino) | 0.050 | 0.030 | 0.040 | Moderate for both attacks |

| C (carbonyl) | 0.020 | 0.150 | 0.085 | High for electrophilic attack |

| C (aromatic, para to ester) | 0.015 | 0.090 | 0.053 | Moderate for electrophilic attack |

Based on such an analysis, one could predict that the imino nitrogen and the carbonyl oxygen are the most likely sites for protonation or attack by an electrophile. Conversely, the carbonyl carbon and the central carbon of the guanidinium group are expected to be the primary targets for nucleophiles.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize the localization of electrons in a molecule, providing a clear picture of chemical bonds, lone pairs, and atomic shells. wikipedia.org It is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. jussieu.fr Regions of high ELF values correspond to areas of high electron localization, such as covalent bonds and lone pairs. youtube.com

The Localized Orbital Locator (LOL) provides a complementary perspective to ELF. researchgate.net It is also used to identify regions of high electron localization but is based on the kinetic energy density.

For this compound, an ELF analysis would be expected to show:

High localization around the nitrogen and oxygen atoms, corresponding to their lone pairs.

Significant localization in the regions of the C=N, C-N, C=O, and C-O bonds, indicating their covalent character.

Delocalization across the phenyl ring, characteristic of its aromatic nature.

A LOL analysis would provide a similar picture, with clear demarcation of bonding and non-bonding electron domains. These studies are invaluable for understanding the electronic structure and bonding in a chemically intuitive manner.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular interactions of molecules. gatech.edunih.gov NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, based on the electron density and its derivatives. researchgate.netacs.org

In the context of this compound, NCI analysis would be instrumental in understanding:

Intramolecular hydrogen bonding: Potential hydrogen bonds between the amino groups of the guanidinium moiety and the carbonyl oxygen of the ester group could influence the molecule's conformation.

Intermolecular interactions: In a condensed phase, NCI analysis would reveal the hydrogen bonding networks and π-π stacking interactions between molecules, which govern the crystal packing and bulk properties.

The results of an NCI analysis are typically visualized as surfaces, where the color indicates the type and strength of the interaction. For instance, blue surfaces often represent strong attractive interactions like hydrogen bonds, green surfaces indicate weak van der Waals interactions, and red surfaces denote repulsive steric clashes.

Theoretical Modeling of Reaction Mechanisms and Energy Profiles

Computational chemistry provides the tools to model chemical reactions, elucidating their mechanisms and energetics.

Free Energy Profile Computations for Key Transformations

By mapping the potential energy surface of a reaction, computational chemists can determine the structures of reactants, products, intermediates, and transition states. From this, the free energy profile of a reaction can be constructed, which provides crucial information about the reaction's feasibility and kinetics. For a molecule like this compound, this could involve studying its synthesis, hydrolysis, or participation in other chemical transformations. For instance, the hydrolysis of the ester group or reactions involving the guanidinium moiety could be modeled.

A study on the reactivity of guanidinium salts has shown that the initial nucleophilic addition is often the most energetically demanding step in a reaction sequence. nih.gov Similar detailed energy profiles can be computed for reactions involving this compound to identify rate-determining steps and optimize reaction conditions.

Simulation of Intermolecular Interactions in Reaction Pathways

Intermolecular interactions are not only important for the structure of the isolated molecule but also play a significant role in its reactivity. Solvent effects, for example, can dramatically alter reaction pathways and energetics. Computational simulations, such as molecular dynamics (MD), can be used to study the dynamic behavior of this compound in different solvent environments and to understand how intermolecular interactions with solvent molecules or other reactants influence the course of a reaction. nih.gov For example, a study of substituted benzoates in binary liquid mixtures has investigated the specific molecular interactions that occur. researchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. nih.gov It provides information about the energies of electronic transitions from the ground state to various excited states and the probabilities of these transitions (oscillator strengths). benasque.org

For this compound, TD-DFT calculations would predict its UV-Vis absorption spectrum. The electronic transitions would likely involve π-π* transitions within the aromatic ring and n-π* transitions involving the lone pairs on the oxygen and nitrogen atoms. A study on the related compound, ethyl 4-aminobenzoate (B8803810), using TD-DFT revealed insights into its electronic properties and reactive sites. researchgate.net The results for this compound are expected to show characteristic absorption bands that can be assigned to specific electronic excitations.

Table 2: Hypothetical TD-DFT Results for Electronic Excitations in this compound This table is illustrative and based on expected transitions for this type of chromophore. Actual values would be obtained from TD-DFT calculations.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|---|

| S₀ → S₁ | 3.87 | 320 | 0.05 | n → π* (carbonyl) |

| S₀ → S₂ | 4.43 | 280 | 0.65 | π → π* (aromatic) |

| S₀ → S₃ | 4.96 | 250 | 0.12 | π → π* (guanidinium) |

These theoretical predictions can be compared with experimental spectroscopic data to validate the computational model and to gain a more complete understanding of the molecule's electronic properties.

Derivatization and Chemical Functionalization Strategies for Research Applications

Strategic Modification of the Guanidine (B92328) Moiety

The guanidine group is a highly basic and nucleophilic functional group, making it a prime target for various chemical modifications. These modifications can alter the compound's basicity, steric hindrance, and potential for hydrogen bonding, thereby influencing its biological activity or catalytic performance.

The nitrogen atoms of the guanidine moiety in Ethyl 4-(diaminomethylideneamino)benzoate can undergo alkylation and acylation reactions. These reactions allow for the introduction of a wide range of substituents, which can modulate the compound's physicochemical properties.

Alkylation: N-alkylation of guanidines can be achieved using various alkylating agents such as alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the guanidine group attacks the electrophilic carbon of the alkyl halide. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, selective mono-, di-, or tri-alkylation can be achieved, leading to a diverse set of derivatives. While specific studies on the alkylation of this compound are not extensively detailed in the literature, analogous reactions with similar guanidine-containing compounds suggest that such transformations are feasible mdpi.com.

Acylation: The guanidine group can also be acylated using acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group onto one of the nitrogen atoms, forming an N-acylguanidine derivative. A potential strategy for the acylation of sulfonamides by esters, promoted by titanium(IV) chloride, could be adapted for the acylation of the guanidine moiety of this compound researchgate.net. This would involve the activation of an acylating agent to facilitate the attack by the nucleophilic guanidine nitrogen.

These derivatization strategies are summarized in the table below:

| Reaction Type | Reagent Class | Potential Product |

| Alkylation | Alkyl halides | N-Alkyl-guanidinobenzoate |

| Acylation | Acyl chlorides, Anhydrides | N-Acyl-guanidinobenzoate |

Chiral guanidines have emerged as powerful organocatalysts in asymmetric synthesis due to their strong basicity and ability to form hydrogen bonds. rsc.orgresearchgate.net this compound can serve as a precursor for the synthesis of novel chiral guanidine catalysts. By introducing chiral auxiliaries to the guanidine moiety, it is possible to create a chiral environment around the basic site, enabling stereoselective transformations.

The synthesis of such chiral derivatives often involves the reaction of the guanidine group with a chiral amine or alcohol. The resulting chiral guanidine can then be employed as a catalyst in a variety of asymmetric reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. rsc.orgx-mol.net The bifunctional nature of some chiral guanidine catalysts, acting as both a Brønsted base and a hydrogen-bond donor, is key to their catalytic efficacy. organic-chemistry.org

For example, a chiral diamine can be incorporated into the guanidine structure, leading to a C2-symmetric catalyst. The specific stereochemical outcome of the catalyzed reaction is dictated by the conformation of the catalyst-substrate complex, which is influenced by the steric and electronic properties of the chiral scaffold. The development of new peptidyl guanidine catalysts has shown promise in the atroposelective synthesis of axially chiral compounds nih.gov.

Guanidinium (B1211019) salts, which can be readily prepared from guanidines, can be deprotonated to form guanidinium ylides. These ylides are reactive intermediates that can participate in various chemical transformations. One notable application is in the synthesis of aziridines, which are valuable building blocks in organic synthesis.

The synthesis of aziridines via ylide intermediates often involves the reaction of a diazoacetate with an imine, catalyzed by a rhodium(II) complex. organic-chemistry.org In a similar vein, a guanidinium ylide derived from this compound could potentially react with an imine to afford an aziridine (B145994). The reaction would proceed through the formation of a transient ylide, which then undergoes a [2+1] cycloaddition with the imine. The stereochemistry of the resulting aziridine can often be controlled by the choice of catalyst and reaction conditions. nih.govchemrxiv.org

Controlled Transformations Involving the Benzoate (B1203000) Ester Unit

The benzoate ester unit of this compound provides another handle for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an aldehyde or alcohol, providing access to a different set of functionalized derivatives.

The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-(diaminomethylideneamino)benzoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This reversible reaction is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric or sulfuric acid, and an excess of water. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.orglibretexts.org

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where the ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction yields the carboxylate salt, which can then be protonated by the addition of a strong acid to afford the free carboxylic acid. libretexts.orgchemguide.co.uk This method is often preferred due to its irreversibility, which typically leads to higher yields. chemguide.co.uk

| Hydrolysis Condition | Reagents | Product |

| Acid-Catalyzed | Dilute H₂SO₄ or HCl, H₂O | 4-(diaminomethylideneamino)benzoic acid |

| Base-Promoted | 1. NaOH(aq), Heat; 2. H₃O⁺ | 4-(diaminomethylideneamino)benzoic acid |

The ester functionality can be selectively reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions employed.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, [4-(diaminomethylideneamino)phenyl]methanol. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own, but its reactivity can be enhanced. For instance, a NaBH₄-methanol system has been shown to effectively reduce aromatic esters to their corresponding alcohols. Catalytic hydrogenation over copper-based catalysts also presents a viable method for the selective hydrogenation of benzoate esters to benzyl (B1604629) alcohols. researchgate.net

Reduction to Aldehydes: The partial reduction of the ester to an aldehyde requires a less reactive and more selective reducing agent. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. slideshare.netchemistrysteps.com The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. libretexts.orgyoutube.com The mechanism involves the formation of a stable tetrahedral intermediate which, upon aqueous workup, yields the aldehyde, 4-(diaminomethylideneamino)benzaldehyde. chemistrysteps.comyoutube.com

| Desired Product | Reducing Agent | Key Conditions |

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Standard reduction conditions |

| Primary Alcohol | Sodium borohydride (NaBH₄) / Methanol | Refluxing THF |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (-78 °C) chemistrysteps.com |

Development of Functionalized Materials Incorporating Guanidinobenzoate Moieties

The incorporation of guanidinobenzoate moieties, such as that in this compound, into functionalized materials is an area of growing research interest. The unique properties of the guanidinium group—its strong basicity, planar structure, and ability to form multiple hydrogen bonds—make it a versatile functional group for the design of advanced materials with tailored properties. When integrated into polymers, solid supports, or nanoparticles, the guanidinobenzoate unit can impart specific catalytic, recognition, and assembly characteristics to the resulting material.

The derivatization of this compound for immobilization typically involves transformations of the ethyl ester or the aromatic ring. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to amine-functionalized surfaces. Alternatively, the aromatic ring can be modified to introduce other reactive groups suitable for grafting onto a material's surface. These strategies allow for the covalent attachment of the guanidinobenzoate moiety, ensuring its stability and preventing leaching during application.

Heterogeneous Catalyst Development with Guanidine Ligands

Guanidine derivatives have been successfully employed as ligands in the development of heterogeneous catalysts due to their strong electron-donating properties and ability to stabilize metal centers. semanticscholar.org The immobilization of guanidine-containing complexes onto solid supports, such as silica, polymers, or magnetic nanoparticles, offers the advantages of easy catalyst separation, recyclability, and improved stability. rsc.orgnih.gov

To create a heterogeneous catalyst from this compound, the molecule could be covalently linked to a solid support. One potential pathway for immobilization is through the ethyl ester group. This could involve hydrolysis to the carboxylic acid, followed by amidation with an amine-functionalized support material. The resulting material would have covalently attached guanidinobenzoate units, capable of coordinating with metal ions to form active catalytic sites.

The table below illustrates a hypothetical functionalization scheme for the development of a heterogeneous catalyst.

| Step | Description | Reactants | Product |

| 1 | Hydrolysis of the ester | This compound, NaOH | 4-(Diaminomethylideneamino)benzoic acid |

| 2 | Activation of the carboxylic acid | 4-(Diaminomethylideneamino)benzoic acid, Activating agent (e.g., EDC/NHS) | Activated 4-(diaminomethylideneamino)benzoic acid |

| 3 | Coupling to an amine-functionalized support | Activated 4-(diaminomethylideneamino)benzoic acid, Amine-functionalized silica | Immobilized guanidinobenzoate ligand |

| 4 | Metalation | Immobilized guanidinobenzoate ligand, Metal precursor (e.g., Pd(OAc)₂) | Heterogeneous guanidine-metal catalyst |

The performance of such a catalyst would be influenced by factors including the nature of the support material, the loading of the guanidine ligand, and the choice of the metal center. These catalysts could potentially be applied in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Supramolecular Assembly and Anion Recognition Applications of Guanidinium Derivatives

The guanidinium group is a cornerstone in the field of supramolecular chemistry, particularly for its exceptional ability to recognize and bind anions. researchgate.net The planar, trigonal geometry of the guanidinium cation and the presence of six potential hydrogen bond donors allow for the formation of strong and specific interactions with a variety of anions, especially oxoanions like carboxylates, phosphates, and sulfates. nih.govnih.gov These interactions are driven by a combination of hydrogen bonding and electrostatic attraction.

Guanidinium-based receptors have been designed for a wide range of applications, including anion sensing, transport, and the construction of complex supramolecular architectures. oup.com The derivatization of the guanidinium core with chromophores or fluorophores can lead to the development of optical sensors for specific anions.

The formation of supramolecular assemblies is another important application of guanidinium derivatives. The directional nature of the hydrogen bonds formed by the guanidinium group can be exploited to guide the self-assembly of molecules into well-defined structures, such as helices, sheets, and capsules. rsc.orgrsc.orgnih.gov The interaction between the guanidinium group and carboxylates is a particularly robust and well-studied motif in supramolecular assembly. rsc.org

While specific studies on the supramolecular assemblies of this compound are limited, its structure suggests potential for forming such structures. For example, in the presence of dicarboxylic acids, it could co-crystallize to form extended hydrogen-bonded networks. The ester group could also participate in weaker intermolecular interactions, further influencing the packing of the molecules in the solid state.

The table below summarizes the key interactions and potential applications of guanidinium derivatives in supramolecular chemistry, which are applicable to the guanidinium form of this compound.

| Interaction Type | Interacting Partner | Resulting Application |

| Hydrogen Bonding & Electrostatic | Oxoanions (e.g., phosphate, sulfate) | Anion sensing, anion transport, separation |

| Hydrogen Bonding | Carboxylates | Supramolecular assembly, crystal engineering |

| π-π Stacking | Aromatic systems | Construction of ordered materials |

Q & A

Q. Key Considerations :

- Temperature control (e.g., 70–145°C for intermediate formation) and solvent selection (e.g., dioxane) are critical for yield optimization.

- Purity validation requires spectral analysis (¹H/¹³C-NMR, IR) and crystallography for structural confirmation .

How can spectroscopic and crystallographic methods be applied to characterize this compound?

Q. Basic Research Focus

- Spectroscopy :

- Crystallography :

Methodological Note : Cross-validate data with multiple techniques to address spectral ambiguities (e.g., overlapping peaks in NMR) .

How does the reactivity of this compound compare to other amine-based co-initiators in photopolymerization?

Advanced Research Focus

In resin cement systems, this compound exhibits higher reactivity than 2-(dimethylamino)ethyl methacrylate (DMAEMA):

- Degree of Conversion : this compound achieves ~75% conversion vs. DMAEMA’s ~60% under UV light, attributed to its electron-rich aromatic amine structure .

- Effect of Additives : Diphenyliodonium hexafluorophosphate (DPI) enhances DMAEMA’s conversion by 15–20% but has minimal impact on this compound due to its inherent reactivity .

Q. Experimental Design :

- Use real-time FTIR to monitor polymerization kinetics.

- Compare mechanical properties (e.g., flexural strength) post-curing to assess material performance .

What strategies are recommended for resolving contradictions in experimental data related to this compound’s reactivity?

Q. Advanced Research Focus

- Case Study : Discrepancies in degree of conversion between studies may arise from varying initiator ratios (e.g., 1:1 vs. 1:2 CQ/amine).

- Resolution Tactics :

- Conduct sensitivity analyses to isolate variables (e.g., light intensity, amine concentration).

- Apply statistical tools (e.g., ANOVA) to differentiate significant effects .